8-chloro-4H-chromen-4-one
Description
8-Chloro-4H-chromen-4-one is a halogenated derivative of the 4H-chromen-4-one scaffold, characterized by a chlorine substituent at the 8-position of the chromene ring. Chromenones are oxygen-containing heterocycles widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Crystallographic studies of related compounds, such as 8-chloro-4-oxo-4H-chromene-3-carbaldehyde, reveal planar geometries with mean C–C bond lengths of 0.002 Å and high structural precision (R factor = 0.028), suggesting stability in molecular interactions .
Properties
CAS No. |
95664-16-7 |
|---|---|
Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59g/mol |
IUPAC Name |
8-chlorochromen-4-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI Key |
OGGRZBIEROQZPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)OC=CC2=O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC=CC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Chromenones
Key structural analogs and their substituent effects are summarized below:
Key Observations :
- Halogenation: Bromine at position 8 (vs.
- Functional Groups: Hydroxy and dimethylamino groups (e.g., in ) improve water solubility and enable hydrogen bonding, critical for target recognition.
- Electron-Withdrawing Effects : Nitro and chloro substituents (e.g., ) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes.
Physicochemical and Crystallographic Properties
- Solubility: Chlorine and bromine reduce aqueous solubility compared to hydroxy- or amino-substituted analogs (e.g., vs. ).
- Stability : Nitro groups (e.g., in ) may confer photolability, whereas chlorine enhances thermal stability due to strong C–Cl bonds.
- Crystallography: Planar chromenone cores (e.g., ) facilitate π-π stacking in crystal lattices, critical for material science applications.
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